molecular formula C27H31N5O3 B2952249 4-{4-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-6-PHENOXYPYRIMIDINE CAS No. 1115922-96-7

4-{4-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-6-PHENOXYPYRIMIDINE

Cat. No.: B2952249
CAS No.: 1115922-96-7
M. Wt: 473.577
InChI Key: NOEHVELWQZWNME-UHFFFAOYSA-N
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Description

4-{4-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-6-PHENOXYPYRIMIDINE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a methoxyphenyl group, a piperidine ring, and a phenoxypyrimidine moiety. Its unique structure allows it to interact with biological systems in specific ways, making it a valuable subject of study in medicinal chemistry and pharmacology.

Safety and Hazards

The compound should be handled with care as it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water .

Mechanism of Action

Preparation Methods

The synthesis of 4-{4-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-6-PHENOXYPYRIMIDINE involves multiple steps, each requiring precise reaction conditions. The synthetic route typically begins with the preparation of the piperazine and piperidine intermediates, followed by their coupling with the phenoxypyrimidine core. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds. Industrial production methods may involve optimizing these reactions for scale, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the piperazine and piperidine rings.

    Substitution: The methoxyphenyl group can undergo substitution reactions, allowing for the introduction of different substituents. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-{4-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-6-PHENOXYPYRIMIDINE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: Its interactions with biological systems are studied to understand its potential as a therapeutic agent.

    Medicine: Research focuses on its potential use in treating neurological disorders due to its ability to interact with specific receptors in the brain.

    Industry: It may be used in the development of new materials with unique properties.

Comparison with Similar Compounds

Similar compounds include other piperazine and piperidine derivatives, such as:

  • 4-(4-METHOXYPHENYL)PIPERAZINE
  • 4-(4-METHOXYPHENYL)PIPERIDINE
  • 6-PHENOXYPYRIMIDINE These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to differences in their biological activity and applications. The uniqueness of 4-{4-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-6-PHENOXYPYRIMIDINE lies in its combined structural features, which allow for specific interactions with biological targets.

Properties

IUPAC Name

[4-(4-methoxyphenyl)piperazin-1-yl]-[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N5O3/c1-34-23-9-7-22(8-10-23)30-15-17-32(18-16-30)27(33)21-11-13-31(14-12-21)25-19-26(29-20-28-25)35-24-5-3-2-4-6-24/h2-10,19-21H,11-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOEHVELWQZWNME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CCN(CC3)C4=CC(=NC=N4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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